

Zinterol Hydrochloride: A Comprehensive Technical Guide on its Solubility for Researchers

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Compound of Interest

Compound Name: Zinterol Hydrochloride

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This technical guide provides an in-depth analysis of the solubility characteristics of **Zinterol Hydrochloride**, a potent and selective β 2-adrenoceptor agonist. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development and life sciences.

Introduction to Zinterol Hydrochloride

Zinterol Hydrochloride is a chemical compound with the empirical formula $C_{19}H_{27}ClN_2O_4S$ and a molecular weight of 414.95 g/mol ^[1] It is recognized for its selective agonist activity at the β 2-adrenergic receptor, making it a valuable tool in pharmacological research ^{[2][3]} Understanding its solubility in various solvents is critical for designing and executing in vitro and in vivo studies, as well as for formulation development.

Solubility Profile of Zinterol Hydrochloride

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and therapeutic efficacy. The following table summarizes the available quantitative solubility data for **Zinterol Hydrochloride** in common laboratory solvents.

Solvent	Solubility	Conditions
Dimethyl Sulfoxide (DMSO)	≥15 mg/mL	Not specified
Dimethyl Sulfoxide (DMSO)	50 mg/mL	With ultrasonic assistance
Water	1 mg/mL	With warming

Data compiled from publicly available sources.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reproducible research. The following are detailed methodologies for two common solubility assays.

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

- **Zinterol Hydrochloride** powder
- Selected solvents (e.g., DMSO, water, ethanol, methanol)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
- Syringe filters (0.45 µm)
- Analytical balance

Procedure:

- **Preparation of Supersaturated Solutions:** Add an excess amount of **Zinterol Hydrochloride** to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
- **Equilibration:** Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
- **Phase Separation:** After equilibration, centrifuge the vials at a high speed to pellet the excess solid.
- **Sample Collection and Filtration:** Carefully collect the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
- **Quantification:** Dilute the filtered solution with an appropriate solvent and determine the concentration of **Zinterol Hydrochloride** using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- **Data Analysis:** Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Kinetic Solubility Assessment using a 96-Well Plate Format

This high-throughput method is suitable for early-stage drug discovery to assess the kinetic solubility of a compound from a DMSO stock solution.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- **Zinterol Hydrochloride** (10 mM stock solution in DMSO)
- Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- 96-well filter plates

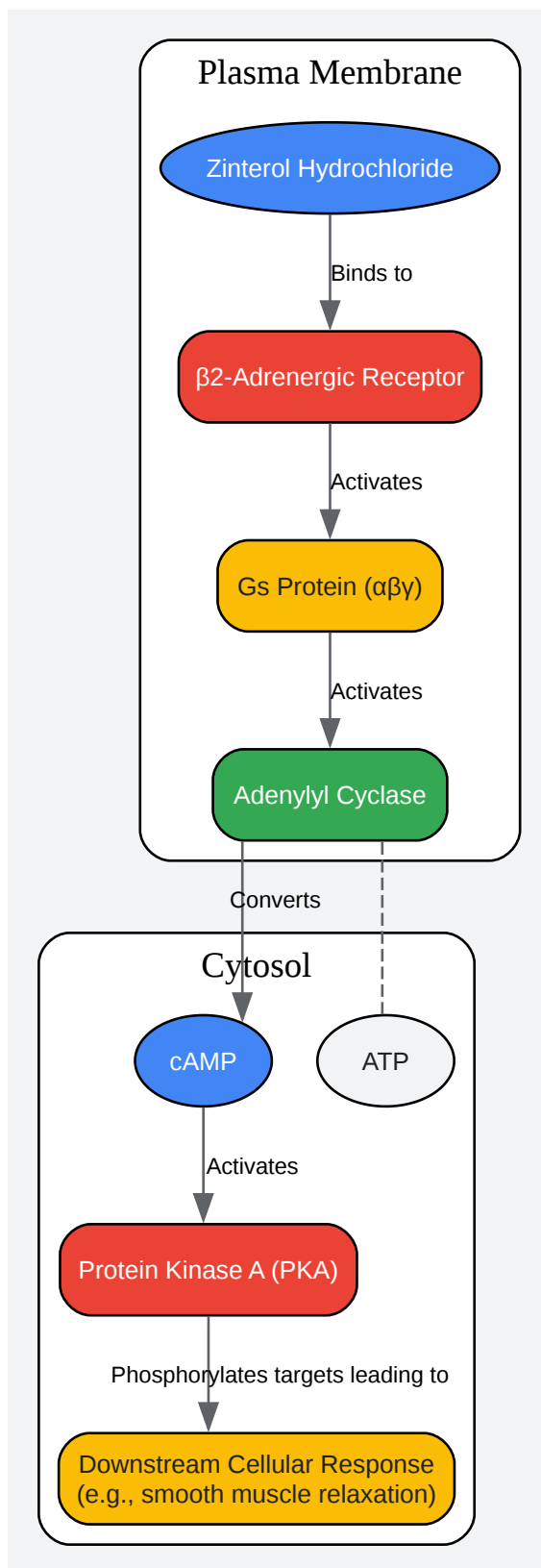
- 96-well collection plates
- Plate shaker
- Plate reader (UV-Vis or nephelometer)
- Multichannel pipettes

Procedure:

- **Compound Dispensing:** Dispense a small volume (e.g., 2 μ L) of the 10 mM **Zinterol Hydrochloride** DMSO stock solution into the wells of a 96-well filter plate.
- **Buffer Addition:** Add the aqueous buffer to each well to achieve the desired final compound concentrations (e.g., in a serial dilution).
- **Incubation and Shaking:** Seal the plate and incubate at a controlled temperature (e.g., room temperature) on a plate shaker for a defined period (e.g., 1.5-2 hours).^[6]
- **Filtration:** Place the filter plate on top of a collection plate and centrifuge to separate the dissolved compound from any precipitate.
- **Analysis:** Determine the concentration of the dissolved **Zinterol Hydrochloride** in the filtrate using a plate reader. For UV-Vis analysis, a standard curve of the compound in the assay buffer containing the same percentage of DMSO should be prepared.
- **Solubility Determination:** The kinetic solubility is the highest concentration at which no precipitation is observed.

Signaling Pathway of Zinterol

As a β 2-adrenergic receptor agonist, Zinterol initiates a well-characterized signaling cascade upon binding to its receptor. This pathway plays a crucial role in various physiological responses.

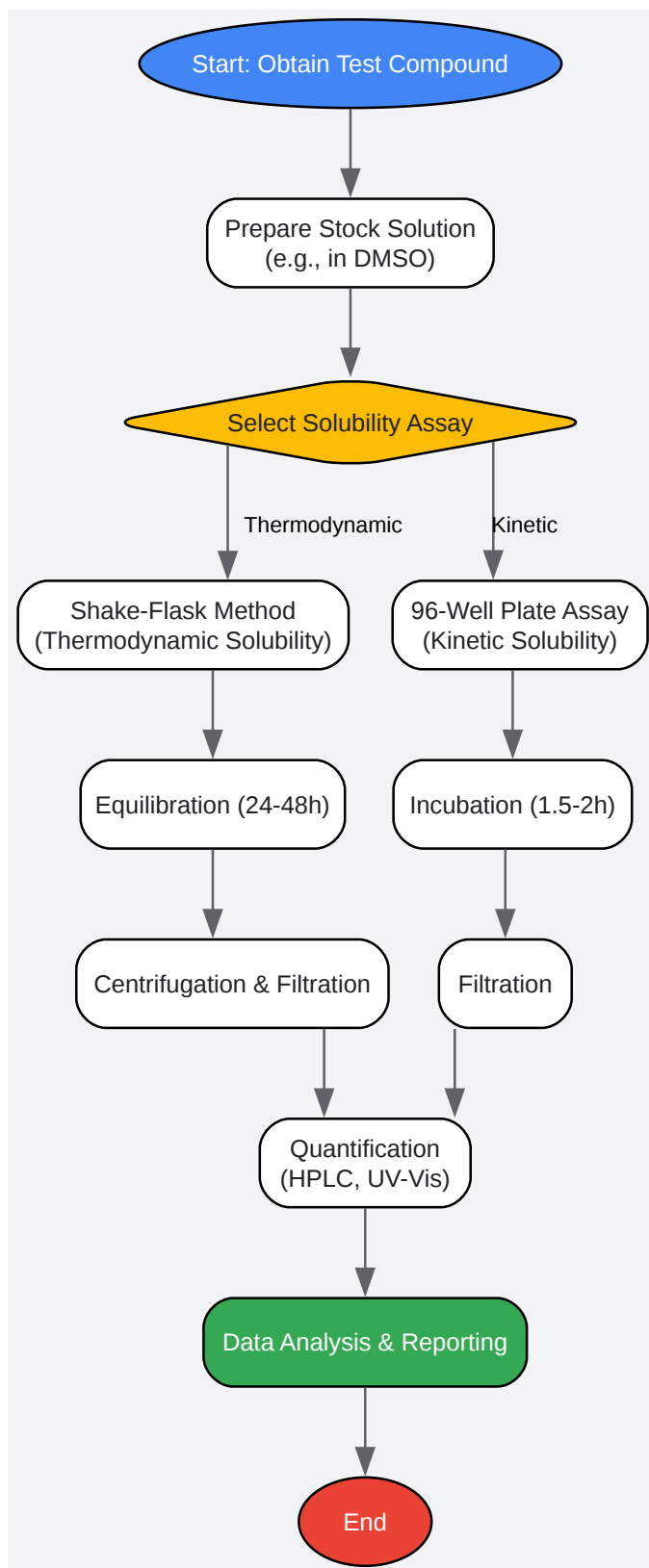


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Caption: Zinterol-mediated β_2 -adrenergic signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the solubility of a test compound.



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Caption: General workflow for solubility determination.

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